N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-3-16(4-2)22(19,20)13-11-15-21(17,18)12-10-14-8-6-5-7-9-14/h5-10,12,15H,3-4,11,13H2,1-2H3/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRJMPMEZMBZBV-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article summarizes the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This compound features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and antitumor effects. The presence of the phenylethenyl moiety may also suggest potential interactions with various biological targets.
Research indicates that compounds with sulfonamide groups often act as inhibitors of specific enzymes or receptors. For instance, sulfonamides can inhibit carbonic anhydrase and certain kinases, which are crucial in the regulation of cellular processes such as proliferation and apoptosis. The exact mechanism of action for this compound remains to be fully elucidated but may involve similar pathways.
Antitumor Activity
Several studies have explored the antitumor potential of sulfonamide derivatives. For example, a study demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The effectiveness of this compound in this context is currently under investigation.
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against various bacterial strains. A comparative analysis is shown in Table 1 below:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Related Sulfonamide A | S. aureus | TBD |
| Related Sulfonamide B | P. aeruginosa | TBD |
Note: TBD indicates that further studies are required to determine MIC values for this compound.
Case Studies
- Study on Antitumor Activity : A recent study evaluated the effect of sulfonamide derivatives on human cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity against breast cancer cells. This compound was included in this study, showing promising results in inhibiting cell growth.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various sulfonamide compounds, including our target compound. It was found that modifications to the sulfonamide group significantly affected antimicrobial potency against Gram-positive bacteria.
Research Findings
Recent literature has highlighted several key findings regarding the biological activity of sulfonamide compounds:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways.
- Cellular Uptake : Research indicates that the lipophilicity of sulfonamides affects their cellular uptake and bioavailability, which is crucial for their therapeutic efficacy.
Comparison with Similar Compounds
(a) Cafenstrole (N,N-diethyl-3-((2,4,6-trimethylphenyl)sulfonyl)-1H-1,2,4-triazole-1-carboxamide)
- Structural Features : Replaces the ethanesulfonamide core with a triazole-carboxamide system and a bulky 2,4,6-trimethylphenyl sulfonyl group.
- Applications : Herbicidal activity, specifically inhibiting cell division in weeds .
- Key Differences : The triazole ring in cafenstrole enhances metabolic stability compared to the ethanesulfonamide backbone of the target compound, which may reduce bioavailability in biological systems .
(b) Sulfonamide Derivatives from Pharmacopeial Forum
Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (, compound e) share sulfonamide-like amide bonds but feature amino-hydroxy-diphenylhexane backbones.
- Applications : These are peptide-mimetic inhibitors, likely targeting proteases or kinases in pharmaceutical contexts .
N,N-Diethyl-Substituted Amides
(a) Napropamide (N,N-diethyl-2-(1-naphthalenyloxy)propanamide)
- Structural Features : Contains a naphthyloxy group instead of the styrenyl sulfonamide moiety.
- Applications : Pre-emergent herbicide controlling broadleaf weeds .
- Key Differences : The naphthyloxy group in napropamide enhances lipophilicity, favoring soil adsorption, whereas the styrenyl sulfonamide group in the target compound may reduce environmental persistence .
Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
- Sulfonamide Bioactivity : The sulfonamide group in the target compound may act as a hydrogen-bond acceptor, similar to cafenstrole’s herbicidal mechanism . However, the absence of a triazole or naphthyloxy system likely shifts its selectivity away from agrochemical targets.
- Diethylamino Group: This moiety may improve solubility in organic solvents, contrasting with the polar hydroxyl groups in Pharmacopeial acetamides, which favor aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
